![molecular formula C20H18 B15340655 1,2,5,10-Tetramethylindeno[2,1-a]indene](/img/structure/B15340655.png)
1,2,5,10-Tetramethylindeno[2,1-a]indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,5,10-Tetramethylindeno[2,1-a]indene is a polycyclic aromatic hydrocarbon with a complex molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,5,10-Tetramethylindeno[2,1-a]indene can be synthesized through several methods, including the Diels-Alder reaction, Friedel-Crafts alkylation, and cyclization reactions. The choice of synthetic route depends on the desired yield, purity, and scalability of the process.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with controlled temperature and pressure conditions. Catalysts such as aluminum chloride (AlCl3) or zeolites may be employed to enhance the reaction efficiency and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,5,10-Tetramethylindeno[2,1-a]indene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Halogenation reactions can be performed using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Produces carboxylic acids and ketones.
Reduction: Results in the formation of alcohols and alkanes.
Substitution: Leads to the formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,5,10-Tetramethylindeno[2,1-a]indene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its role in drug development and as a potential therapeutic agent.
Industry: Employed in the production of advanced materials, such as organic semiconductors and photoluminescent materials.
Wirkmechanismus
The mechanism by which 1,2,5,10-Tetramethylindeno[2,1-a]indene exerts its effects involves interactions with molecular targets and pathways. For example, in biological systems, it may bind to specific receptors or enzymes, leading to downstream effects such as inhibition of cell growth or modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1,2,5,10-Tetramethylindeno[2,1-a]indene is compared with other similar compounds, such as:
Indeno[2,1-a]indene: A simpler analog with fewer methyl groups.
5,10-Dihydroindeno[2,1-a]indene: A hydrogenated version with different chemical properties.
2,2'-Dialkoxy-1,1'-binaphthyl: A structurally related compound with distinct photoluminescent properties.
These compounds differ in their chemical reactivity, biological activity, and industrial applications, highlighting the uniqueness of this compound.
Eigenschaften
Molekularformel |
C20H18 |
|---|---|
Molekulargewicht |
258.4 g/mol |
IUPAC-Name |
1,2,5,10-tetramethylindeno[2,1-a]indene |
InChI |
InChI=1S/C20H18/c1-11-9-10-17-18(12(11)2)14(4)20-16-8-6-5-7-15(16)13(3)19(17)20/h5-10H,1-4H3 |
InChI-Schlüssel |
WCHIIWWYFVDLMC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C3=C4C=CC=CC4=C(C3=C2C=C1)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



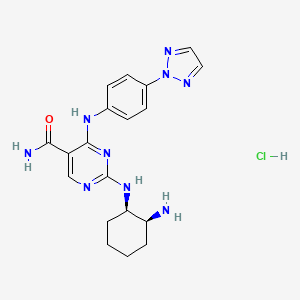
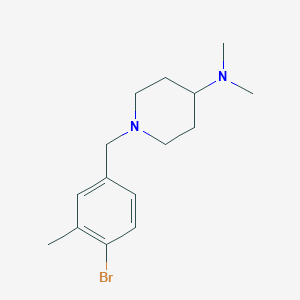
![Methyl 3-[4-(Trifluoromethyl)-3-indolyl]propanoate](/img/structure/B15340609.png)


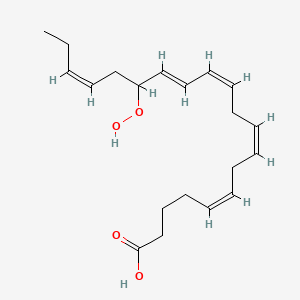
![3-[4-[6-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoyloxy]phenyl]propanoic acid](/img/structure/B15340635.png)
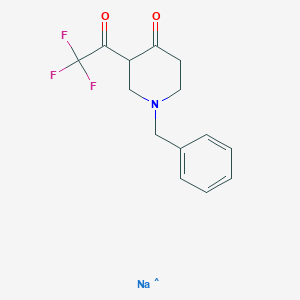
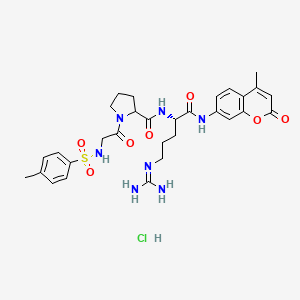
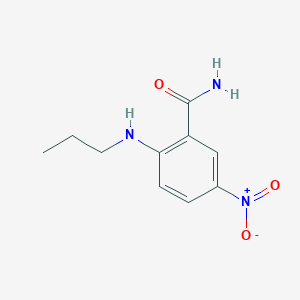
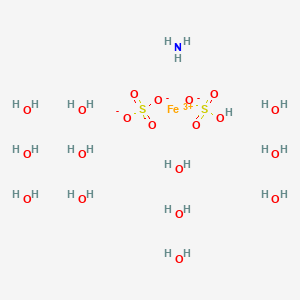
![N-Cyclopropyl-3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B15340678.png)
![1-[1-(2-Bromo-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B15340695.png)
